molecular formula C24H24N2O3 B12454575 N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide

N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide

Katalognummer: B12454575
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: CXMSEWUDLAQAKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide is a chemical compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its complex structure, which includes benzamido and propoxybenzamide groups.

Vorbereitungsmethoden

The synthesis of N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route generally starts with the preparation of 4-amino-3-methylbenzoic acid, which is then subjected to benzoylation to form 4-benzamido-3-methylbenzoic acid. This intermediate is further reacted with 3-propoxybenzoyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Wissenschaftliche Forschungsanwendungen

N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide can be compared with other benzamide derivatives, such as N-(4-benzamido-3-methylphenyl)-1,3-benzodioxole-5-carboxamide . While both compounds share a benzamido group, their differing substituents confer unique properties and potential applications. The presence of the propoxy group in this compound may enhance its solubility and bioavailability compared to other similar compounds.

Eigenschaften

Molekularformel

C24H24N2O3

Molekulargewicht

388.5 g/mol

IUPAC-Name

N-(4-benzamido-3-methylphenyl)-3-propoxybenzamide

InChI

InChI=1S/C24H24N2O3/c1-3-14-29-21-11-7-10-19(16-21)24(28)25-20-12-13-22(17(2)15-20)26-23(27)18-8-5-4-6-9-18/h4-13,15-16H,3,14H2,1-2H3,(H,25,28)(H,26,27)

InChI-Schlüssel

CXMSEWUDLAQAKR-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.